

# Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methyl-5-nitropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-6-methyl-5-nitropyridine**, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific, experimentally-derived raw data is not publicly available in detail, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

## Chemical Structure and Properties

- IUPAC Name: 6-methyl-5-nitro-1H-pyridin-2-one
- Molecular Formula:  $C_6H_6N_2O_3$  [\[1\]](#)
- Molecular Weight: 154.12 g/mol [\[1\]](#)
- CAS Number: 28489-45-4 [\[1\]](#)

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-Hydroxy-6-methyl-5-nitropyridine**. It is important to note that the exact values can vary slightly depending on the experimental conditions, such as the solvent used and the concentration.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Aromatic Protons (H-3, H-4)		
Data not available	Methyl Protons ( $-\text{CH}_3$ )		
Data not available	Hydroxyl/Amide Proton ( $-\text{OH}/-\text{NH}$ )		

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Aromatic Carbons (C-2, C-3, C-4, C-5, C-6)
Data not available	Methyl Carbon ( $-\text{CH}_3$ )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Hydroxy-6-methyl-5-nitropyridine** is expected to show characteristic absorption bands for its hydroxyl, nitro, and pyridine ring functionalities.

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400	O-H stretch (hydroxyl)
~3100-3000	C-H stretch (aromatic)
~1650	C=O stretch (pyridinone tautomer)
~1600, ~1470	C=C and C=N stretch (aromatic ring)
~1550, ~1350	N-O stretch (nitro group)
~1250	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **2-Hydroxy-6-methyl-5-nitropyridine**, the molecular ion peak (M<sup>+</sup>) is expected at an m/z corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Data

m/z	Assignment
154	[M] <sup>+</sup> (Molecular Ion)
Data not available	Fragment Ions

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **2-Hydroxy-6-methyl-5-nitropyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

#### Sample Preparation:

- Weigh approximately 5-10 mg of **2-Hydroxy-6-methyl-5-nitropyridine**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in an NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (like -OH) are solvent-dependent.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the natural abundance of <sup>13</sup>C is low.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):[\[2\]](#)[\[3\]](#)

- Thoroughly dry a small amount of potassium bromide (KBr) powder to remove any moisture.
- Grind approximately 1-2 mg of **2-Hydroxy-6-methyl-5-nitropyridine** with about 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[3\]](#)
- Place the mixture into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[\[3\]](#)

FTIR Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Data Analysis:

- Identify the major absorption bands in the spectrum.
- Correlate the wavenumbers of these bands to specific functional groups using standard correlation tables.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

- Dissolve a small amount of **2-Hydroxy-6-methyl-5-nitropyridine** in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane) to a concentration of approximately 10-100 µg/mL.<sup>[4]</sup>

GC Parameters:<sup>[5][6][7]</sup>

- Injector Temperature: 250 °C.<sup>[4][5]</sup>
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).<sup>[6][7]</sup>
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.<sup>[4]</sup>
- Oven Temperature Program:
  - Initial temperature: 50-70 °C, hold for 1-2 minutes.
  - Ramp: 10-20 °C/min up to 280-300 °C.
  - Final hold: 5-10 minutes.
- Injection Volume: 1 µL.<sup>[4]</sup>

MS Parameters:<sup>[4][6][7]</sup>

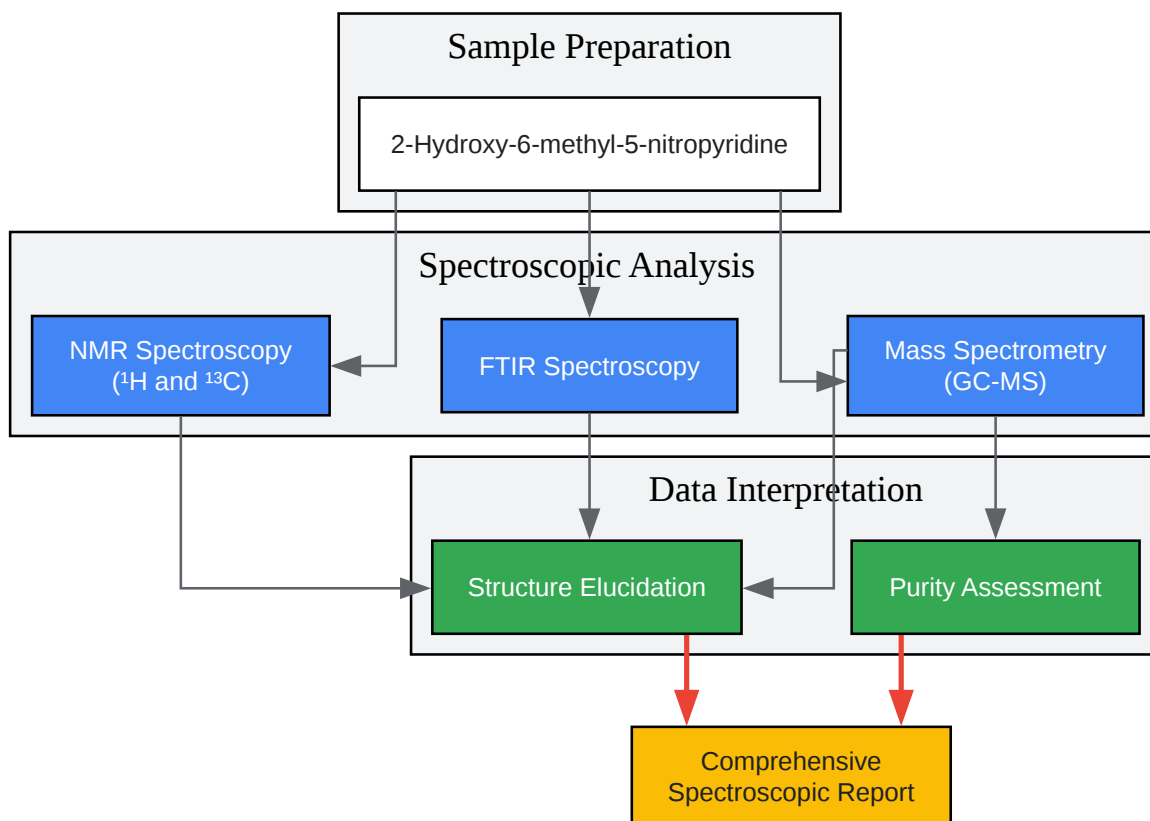
- Ionization Mode: Electron Ionization (EI).[4]
- Ionization Energy: 70 eV.[4][7]
- Source Temperature: 230 °C.[4][6]
- Mass Range: m/z 40-500.[6]

#### Data Analysis:

- Identify the peak corresponding to **2-Hydroxy-6-methyl-5-nitropyridine** in the total ion chromatogram (TIC).
- Analyze the mass spectrum of this peak to identify the molecular ion ( $M^+$ ) and major fragment ions.
- Propose fragmentation pathways to explain the observed fragment ions, which can provide further structural confirmation.

## Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Hydroxy-6-methyl-5-nitropyridine**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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## References

- 1. 2-Hydroxy-6-methyl-5-nitropyridine | C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub> | CID 543053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. 2-Hydroxy-6-methyl-5-nitropyridine, 98% | CymitQuimica [cymitquimica.com]



- 5. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 6. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 7. [tdi-bi.com](https://www.tdi-bi.com) [[tdi-bi.com](https://www.tdi-bi.com)]
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